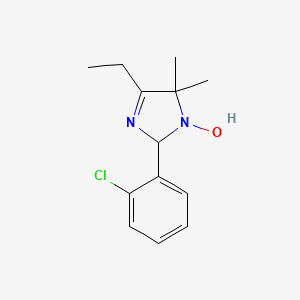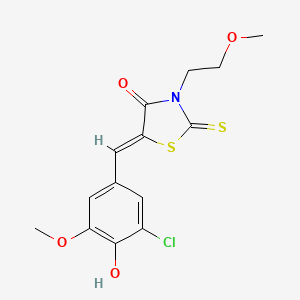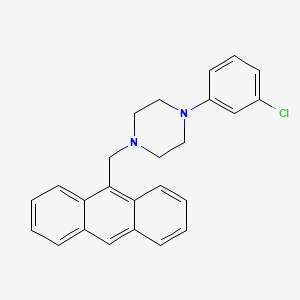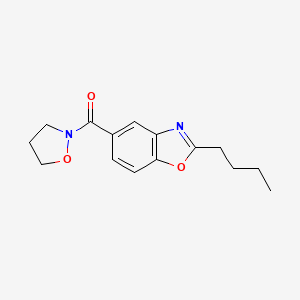
2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is a centrally acting alpha-2 adrenergic agonist that works by decreasing sympathetic nervous system activity. The purpose of
作用機序
2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol works by binding to and activating alpha-2 adrenergic receptors in the brainstem, which leads to a decrease in sympathetic nervous system activity. This results in a decrease in heart rate, blood pressure, and peripheral vascular resistance. It also leads to a decrease in the release of norepinephrine, which can help to reduce anxiety and improve attention and focus.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate, blood pressure, and peripheral vascular resistance. It can also cause sedation, dry mouth, and constipation. In addition, it can improve attention and focus, and reduce anxiety and aggression.
実験室実験の利点と制限
2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications. It is also relatively safe and has a low risk of abuse or addiction. However, there are also some limitations to its use in lab experiments. It can cause sedation and other side effects, which can interfere with the interpretation of results. In addition, it can be difficult to control for individual differences in response to the medication.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol. One area of interest is its potential use in the treatment of neuropathic pain. There is also ongoing research into its potential neuroprotective effects in traumatic brain injury and stroke. In addition, there is interest in developing new medications that target alpha-2 adrenergic receptors more selectively, which could lead to improved therapeutic outcomes with fewer side effects.
Conclusion
In conclusion, 2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol is a centrally acting alpha-2 adrenergic agonist that has been extensively studied for its potential therapeutic applications in various medical conditions. It works by decreasing sympathetic nervous system activity, which leads to a decrease in heart rate, blood pressure, and peripheral vascular resistance. It has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on 2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol, including its use in the treatment of neuropathic pain and its potential neuroprotective effects in traumatic brain injury and stroke.
合成法
2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol is synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with ethyl magnesium bromide to form 2-(2-chlorophenyl)ethylamine. This intermediate is then reacted with 2,4-pentanedione in the presence of acetic acid to form 2-(2-chlorophenyl)-4-ethyl-5-methyl-2,5-dihydro-1H-imidazol-1-ol. The final step involves the methylation of this intermediate using formaldehyde and hydrogen peroxide to form 2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol.
科学的研究の応用
2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol has been extensively studied for its potential therapeutic applications in various medical conditions. In addition to its use in treating high blood pressure, ADHD, and anxiety disorders, it has also been investigated for its potential use in the treatment of opioid withdrawal, neuropathic pain, and Tourette's syndrome. It has also been studied for its potential neuroprotective effects in traumatic brain injury and stroke.
特性
IUPAC Name |
2-(2-chlorophenyl)-4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-4-11-13(2,3)16(17)12(15-11)9-7-5-6-8-10(9)14/h5-8,12,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIRTXSLMZIEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)


![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)
![1-(3,5-dimethyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-yl)ethanone trifluoroacetate](/img/structure/B5150183.png)


![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)

![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)